2-(Trifluoromethyl)benzoyl fluoride

Cross-coupling Borylation Nickel Catalysis

2-(Trifluoromethyl)benzoyl fluoride (CAS 312-96-9; C₈H₄F₄O, MW 192.11 g/mol) is a fluorinated aromatic compound possessing both a reactive benzoyl fluoride (-COF) moiety and an ortho-trifluoromethyl (-CF₃) substituent. This combination imparts unique electronic and steric characteristics that differentiate it from non-fluorinated analogs, positional isomers, and the more common benzoyl chloride counterparts.

Molecular Formula C8H4F4O
Molecular Weight 192.11 g/mol
CAS No. 312-96-9
Cat. No. B6334155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzoyl fluoride
CAS312-96-9
Molecular FormulaC8H4F4O
Molecular Weight192.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)F)C(F)(F)F
InChIInChI=1S/C8H4F4O/c9-7(13)5-3-1-2-4-6(5)8(10,11)12/h1-4H
InChIKeyMPSOUKZPIUZZDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Trifluoromethyl)benzoyl fluoride (CAS 312-96-9) – A Specialized Aroyl Fluoride for Advanced Synthesis and Fluorinated Intermediates


2-(Trifluoromethyl)benzoyl fluoride (CAS 312-96-9; C₈H₄F₄O, MW 192.11 g/mol) is a fluorinated aromatic compound possessing both a reactive benzoyl fluoride (-COF) moiety and an ortho-trifluoromethyl (-CF₃) substituent [1]. This combination imparts unique electronic and steric characteristics that differentiate it from non-fluorinated analogs, positional isomers, and the more common benzoyl chloride counterparts. Its primary utility lies in the synthesis of high-value fluorinated intermediates, pharmaceuticals (e.g., erythromycin derivatives), and advanced materials including liquid crystals and OLED components, where precise introduction of fluorine and trifluoromethyl groups is critical .

Why 2-(Trifluoromethyl)benzoyl fluoride Cannot Be Substituted with Standard Acyl Halides


Substituting 2-(trifluoromethyl)benzoyl fluoride with more common acyl chlorides (e.g., 2-(trifluoromethyl)benzoyl chloride, CAS 312-94-7) or with the 3- or 4-positional isomers of the benzoyl fluoride (CAS 328-99-4 and 368-94-5) is chemically invalid for many target applications. The benzoyl fluoride group exhibits distinct reactivity profiles and electrochemical behavior compared to benzoyl chloride, including a more negative reduction potential and the formation of different product distributions under reductive conditions [1]. Furthermore, the ortho-substituted -CF₃ group introduces unique steric and electronic constraints that are absent in the meta- and para-isomers, which directly influences regio- and stereoselectivity in subsequent synthetic transformations [2]. Simple class-level substitution will therefore fail to replicate the intended reaction outcomes and material properties, necessitating the use of this specific compound for reproducible results.

Quantitative Evidence for Differentiating 2-(Trifluoromethyl)benzoyl fluoride from Analogs


Superior Reactivity in Ni-Catalyzed Decarbonylative Borylation of Aroyl Fluorides

2-(Trifluoromethyl)benzoyl fluoride is a competent substrate in the first established Ni(cod)₂/PPh₃ catalyst system for the decarbonylative borylation of aroyl fluorides with bis(pinacolato)diboron . This reaction exploits the unique reactivity of the C(O)-F bond, which is not directly transferable to acyl chlorides or other halides. The process tolerates a wide range of functional groups and represents a valuable alternative to traditional decarbonylation events .

Cross-coupling Borylation Nickel Catalysis C-F Bond Activation

Defined Role as a Key Intermediate in Erythromycin Derivative Synthesis

This compound is explicitly reported as a key reagent in the synthesis of erythromycin derivatives, which are used as pharmaceutical preparations . It reacts with halides in an acylation reaction to produce fluorinated derivatives . The ortho-CF₃ group is a specific structural feature introduced into the target molecule.

Medicinal Chemistry Antibiotics Fluorination Drug Synthesis

Distinct Electrochemical Reduction Potential and Product Profile vs. Benzoyl Chloride

Electrochemical studies provide quantitative differentiation between benzoyl fluoride and benzoyl chloride. Voltammetric studies show that benzoyl chloride reduction occurs at -1.82 V, while benzoyl fluoride reduction occurs at a significantly more negative potential of -2.29 V [1]. Furthermore, the product distribution is markedly different: benzoyl fluoride reduction yields a mixture of benzyl benzoate, diphenylacetylene, and stilbenol benzoate with a total yield of approximately 35%, whereas benzoyl chloride reduction forms a 2:1 mixture of trans- and cis-stilbenediol dibenzoate [1].

Electrochemistry Electrosynthesis Reduction Mechanism

Positional Isomerism: Ortho-Substitution Dictates Reactivity and Material Properties

The compound's ortho-substitution pattern (2-CF₃) is a critical determinant of its behavior compared to the meta- (3-CF₃, CAS 328-99-4) and para- (4-CF₃, CAS 368-94-5) isomers. While all share the same molecular formula (C₈H₄F₄O) and weight (192.11 g/mol) [1], their applications diverge sharply. 2-(Trifluoromethyl)benzoyl fluoride is specifically cited in patent literature as a building block for liquid crystal compounds and OLED intermediates, where the ortho-substitution geometry is essential for achieving the desired molecular packing, dipole moment, and optoelectronic properties .

Regioselectivity Liquid Crystals OLEDs Material Science

High-Value Application Scenarios for 2-(Trifluoromethyl)benzoyl fluoride (CAS 312-96-9)


Synthesis of Advanced Pharmaceutical Intermediates (e.g., Fluorinated Macrolides)

Procurement of 2-(trifluoromethyl)benzoyl fluoride is essential for R&D groups and API manufacturers engaged in the synthesis of fluorinated macrolide antibiotics, such as specific erythromycin derivatives . Its role as an acylating agent to introduce a 2-(trifluoromethyl)benzoyl moiety is a critical step defined in synthetic routes. Using an alternative reagent, such as the corresponding chloride or a different isomer, would alter the reaction kinetics, potentially lower yield, and most importantly, yield a structurally different final compound, which is unacceptable for regulatory filings and bioequivalence studies .

Development and Scale-up of Nickel-Catalyzed Cross-Coupling Methodologies

For process chemistry laboratories developing next-generation cross-coupling methodologies, 2-(trifluoromethyl)benzoyl fluoride is a key substrate for exploring the frontiers of C-F bond activation. The Ni-catalyzed decarbonylative borylation reaction, specifically developed for aroyl fluorides, offers a unique pathway to valuable aryl boronate esters that is not available to aroyl chlorides . Procuring this compound enables research into this specific catalytic cycle and its application to the synthesis of complex, trifluoromethylated biaryl structures .

Design and Production of Liquid Crystals and OLED Materials

In the competitive field of advanced display materials, the precise molecular architecture of intermediates directly dictates final device performance. 2-(Trifluoromethyl)benzoyl fluoride is a documented building block for synthesizing liquid crystalline compounds and OLED intermediates that require an ortho-trifluoromethylbenzoyl motif to achieve the desired optoelectronic properties, such as dipole alignment and charge transport . The annual 18% increase in patent filings in this area underscores the high industrial relevance of this specific ortho-isomer. Substituting with the meta- or para-isomer is not a viable option, as it would result in a material with different physical and performance characteristics, jeopardizing the development of high-performance display technologies .

Preparative Electrochemical Synthesis of Fine Chemicals

For laboratories exploring electrosynthesis as a green and selective alternative to traditional chemical reduction, 2-(trifluoromethyl)benzoyl fluoride provides a distinct electrochemical handle. Its reduction potential (-2.29 V) and product profile are substantially different from those of benzoyl chloride (-1.82 V) [1]. This difference can be leveraged for selective reduction in mixtures or for accessing the unique product mixture (benzyl benzoate, diphenylacetylene, stilbenol benzoate) generated upon its electrolysis. This application scenario is specific to the fluoride and justifies its procurement over the chloride for electrosynthetic method development [1].

Technical Documentation Hub

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